Fdnb-bmpa
Description
Fdnb-bmpa (structural nomenclature to be confirmed) is hypothesized to be a synthetic cannabinoid receptor agonist (SCRA) based on its naming convention and structural analogs discussed in the literature. Synthetic cannabinoids like this compound are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by interacting with cannabinoid receptors (CB1 and CB2).
Properties
CAS No. |
96602-47-0 |
|---|---|
Molecular Formula |
C21H29FN2O16 |
Molecular Weight |
584.5 g/mol |
IUPAC Name |
(2S,3R,4R,5R)-4-[2-(5-fluoro-2,4-dinitrophenyl)-3-[(2R,4R,5S)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropoxy]-2,3,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C21H29FN2O16/c22-11-1-10(12(23(35)36)2-13(11)24(37)38)9(7-39-20(16(31)5-27)18(33)14(29)3-25)8-40-21(17(32)6-28)19(34)15(30)4-26/h1-4,9,14-21,27-34H,5-8H2/t9?,14-,15-,16-,17-,18-,19-,20-,21?/m1/s1 |
InChI Key |
NBPXLFWCUXZOQY-SSPONITESA-N |
SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
Isomeric SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(CO[C@H]([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O)COC([C@@H](CO)O)[C@@H]([C@@H](C=O)O)O |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])[N+](=O)[O-])C(COC(C(CO)O)C(C(C=O)O)O)COC(C(CO)O)C(C(C=O)O)O |
Synonyms |
FDNB-BMPA N-(2,4-dinitro-5-fluorophenyl)-1,2-bis(mannos-4'-yloxy)propyl-2-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Fdnb-bmpa likely shares a core indole- or indazole-based scaffold with substituents that enhance receptor binding, a common feature among SCRAs. For instance, AMB-FUBINACA (C₂₁H₂₂FN₃O₃, MW 383.4 g/mol) incorporates a fluorobenzyl group and valine methyl ester, contributing to its stability and bioavailability . A comparative table of key physicochemical properties is provided below:
Structural variations, such as halogen substitutions or ester modifications, influence metabolic stability and receptor affinity. For example, the fluorine atom in AMB-FUBINACA enhances lipophilicity and CB1 receptor binding .
Pharmacological and Toxicological Profiles
SCRAs exhibit wide-ranging potency due to structural tweaks. AMB-FUBINACA, for instance, has an EC₅₀ of 0.3 nM at CB1 receptors, making it 85-fold more potent than THC . ADB-FUBINACA, another analog, shows similar potency but distinct metabolic pathways that affect its duration of action and toxicity . This compound’s hypothetical structure suggests intermediate potency, though empirical data are needed.
Key Findings from Analog Studies:
- Receptor Affinity: Fluorinated SCRAs like AMB-FUBINACA exhibit higher CB1/CB2 selectivity compared to non-halogenated analogs .
- Toxicity: Overdoses linked to AMB-FUBINACA include seizures, tachycardia, and psychosis, attributed to excessive CB1 activation .
- Metabolism: Ester hydrolysis and oxidative pathways dominate in SCRAs, producing active metabolites that prolong effects .
Regulatory and Forensic Considerations
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and DEA prioritize structural analogs for surveillance, using databases like SANCDB to track analogs via automated similarity scoring (e.g., Tanimoto coefficients ≥0.85) . This compound would likely face similar restrictions if detected in forensic samples.
Regulatory Status Comparison:
Analytical and Quality Control Challenges
SCRAs require advanced analytical techniques (e.g., LC-MS/MS, NMR) for identification due to structural similarities. The SANCDB database supports this by providing 2D/3D structural depictions and downloadable files (e.g., SDF, SMILES) for reference . Quality control protocols for this compound would mirror those for AMB-FUBINACA, emphasizing ISO/IEC 17025 compliance and batch-specific certificates .
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